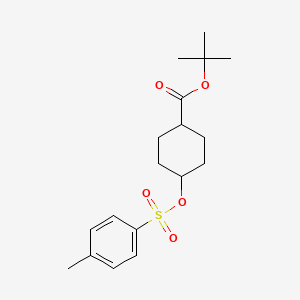
trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a toluene-4-sulfonyloxy group attached to a cyclohexane ring, which is further connected to a carboxylic acid tert-butyl ester group
Preparation Methods
The synthesis of trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester typically involves the reaction of tosyl chloride with N-BOC-4-hydroxypiperidine . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
Trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate ester group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common reagents used in these reactions include tosyl chloride, pyridine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Trans 4-(Toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
4-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar sulfonate ester group but differs in the structure of the cyclic ring.
(S)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester: This compound also contains a sulfonate ester group but has a different stereochemistry and ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H26O5S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26O5S/c1-13-5-11-16(12-6-13)24(20,21)23-15-9-7-14(8-10-15)17(19)22-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3 |
InChI Key |
SWKRNHWAVLWNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


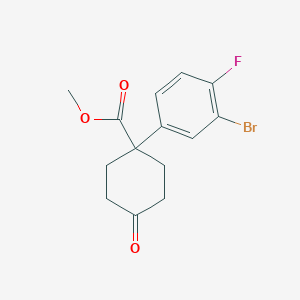
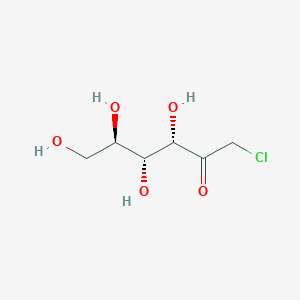
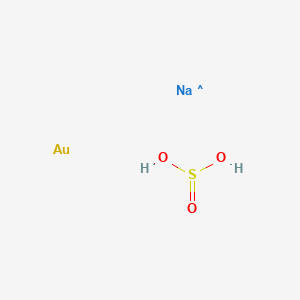
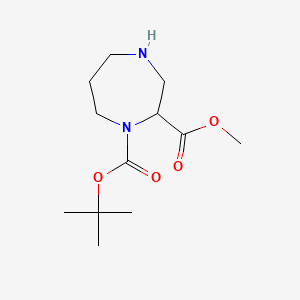
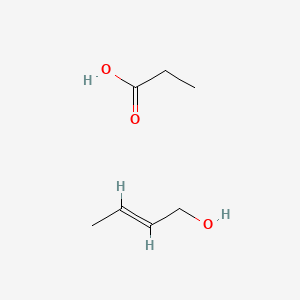
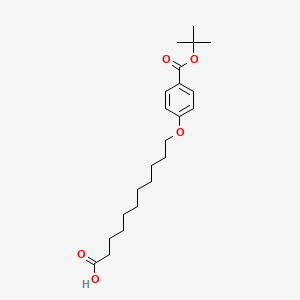
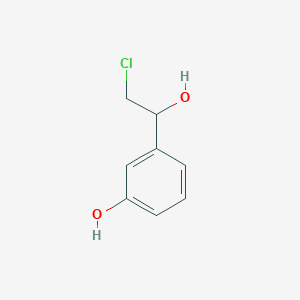
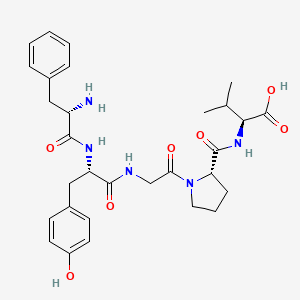
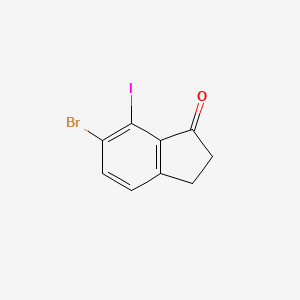
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt](/img/structure/B12333293.png)
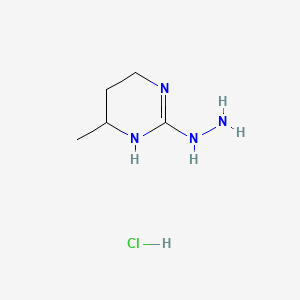
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333303.png)

